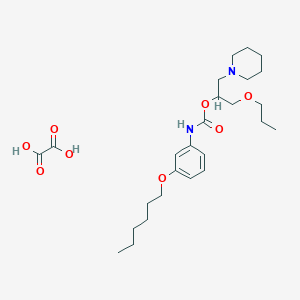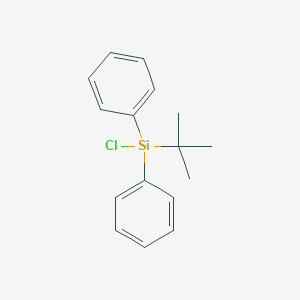![molecular formula C24H21F2NO3 B126205 (3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one
Übersicht
Beschreibung
Ezetimibe is a potent cholesterol absorption inhibitor that works by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol in the intestines . This compound is primarily used in scientific research and analytical applications.
Wissenschaftliche Forschungsanwendungen
SCH 58235 D4 is widely used in scientific research due to its ability to inhibit cholesterol absorption. Some of its applications include:
Wirkmechanismus
SCH 58235 D4 exerts its effects by inhibiting the NPC1L1 protein, which is responsible for the uptake of cholesterol in the intestines. This inhibition prevents the absorption of dietary and biliary cholesterol, leading to a reduction in plasma cholesterol levels . The compound undergoes glucuronidation to form a single metabolite, which is localized in the intestinal wall and prevents cholesterol absorption .
Biochemische Analyse
Biochemical Properties
Ezetimibe-d4-1 inhibits the absorption of cholesterol by binding to the NPC1L1 protein located in the apical membrane of enterocytes in the small intestine . This binding prevents the internalization of cholesterol into the cells, thereby reducing the overall cholesterol levels in the body. The compound interacts with various enzymes and proteins involved in cholesterol metabolism, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which glucuronidate ezetimibe to form its active metabolite, ezetimibe-glucuronide . Additionally, Ezetimibe-d4-1 does not interfere with the absorption of triglycerides, fatty acids, or fat-soluble vitamins .
Cellular Effects
Ezetimibe-d4-1 exerts its effects on enterocytes by inhibiting the uptake of cholesterol, leading to a decrease in intracellular cholesterol levels . This reduction in cholesterol levels triggers a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream . Ezetimibe-d4-1 also influences cell signaling pathways related to cholesterol homeostasis, including the activation of sterol regulatory element-binding proteins (SREBPs), which regulate the expression of genes involved in cholesterol synthesis and uptake .
Molecular Mechanism
The primary mechanism of action of Ezetimibe-d4-1 involves the inhibition of the NPC1L1 protein, which is responsible for the uptake of cholesterol into enterocytes . By binding to NPC1L1, Ezetimibe-d4-1 prevents the internalization of cholesterol, thereby reducing its absorption . This inhibition leads to a decrease in the delivery of cholesterol to the liver, resulting in a reduction in hepatic cholesterol stores and an increase in the expression of LDL receptors on hepatocytes . The compound also undergoes glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide, which retains the ability to inhibit NPC1L1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ezetimibe-d4-1 on cholesterol absorption are observed to be stable over time . The compound maintains its inhibitory activity on NPC1L1 and continues to reduce cholesterol absorption in both in vitro and in vivo studies . Long-term studies have shown that Ezetimibe-d4-1 remains effective in reducing cholesterol levels without significant degradation or loss of activity . Additionally, the compound does not exhibit any adverse effects on cellular function or viability over extended periods of exposure .
Dosage Effects in Animal Models
In animal models, the effects of Ezetimibe-d4-1 on cholesterol absorption are dose-dependent . Lower doses of the compound result in a moderate reduction in cholesterol levels, while higher doses lead to a more pronounced decrease in cholesterol absorption . At very high doses, Ezetimibe-d4-1 may cause adverse effects such as gastrointestinal disturbances and liver toxicity . The optimal dosage for achieving the desired cholesterol-lowering effects without causing toxicity varies depending on the species and experimental conditions .
Metabolic Pathways
Ezetimibe-d4-1 is primarily metabolized in the liver and intestine through glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes . The major metabolite, ezetimibe-glucuronide, retains the ability to inhibit NPC1L1 and contributes to the overall cholesterol-lowering effects of the compound . The metabolic pathways of Ezetimibe-d4-1 do not involve significant interactions with other enzymes or cofactors, and the compound does not affect the metabolism of other lipids or fat-soluble vitamins .
Transport and Distribution
Ezetimibe-d4-1 is transported and distributed within cells and tissues primarily through passive diffusion . The compound is absorbed in the small intestine and transported to the liver, where it undergoes glucuronidation to form ezetimibe-glucuronide . Both Ezetimibe-d4-1 and its glucuronide metabolite are distributed to various tissues, including the liver, intestine, and plasma . The compound does not rely on specific transporters or binding proteins for its distribution and does not accumulate in any particular tissue .
Subcellular Localization
Ezetimibe-d4-1 is localized primarily in the apical membrane of enterocytes in the small intestine, where it exerts its inhibitory effects on NPC1L1 . The compound does not undergo significant subcellular compartmentalization and remains associated with the plasma membrane . Ezetimibe-d4-1 does not require any specific targeting signals or post-translational modifications for its localization and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SCH 58235 D4 involves the incorporation of deuterium into the Ezetimibe molecule. Deuterium is a stable isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the drug . The synthetic route typically involves the deuteration of specific hydrogen atoms in the Ezetimibe molecule under controlled conditions.
Industrial Production Methods
Industrial production of SCH 58235 D4 follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The compound is then purified and tested for quality before being made available for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
SCH 58235 D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SCH 58235 D4 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ezetimibe: The non-deuterated version of SCH 58235 D4, also a potent cholesterol absorption inhibitor.
SCH 60663: A glucuronide metabolite of Ezetimibe with similar cholesterol-lowering effects.
Uniqueness
SCH 58235 D4 is unique due to its deuterium labeling, which can affect the pharmacokinetic and metabolic profiles of the drug. This makes it a valuable tool in research for studying the effects of deuterium substitution on drug behavior .
Eigenschaften
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-GMASCKFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)




![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)




